molecular formula C14H16N2 B3246925 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole CAS No. 18046-23-6

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B3246925
CAS No.: 18046-23-6
M. Wt: 212.29 g/mol
InChI Key: FPJQYYCGLQSBMU-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a heterocyclic compound with the molecular formula C14H16N2. It is known for its unique structure, which combines elements of both pyrazine and carbazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetrahydrocarbazole derivative with a suitable pyrazine precursor. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
  • 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Uniqueness

Compared to similar compounds, 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole stands out due to its unique combination of pyrazine and carbazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-7-13-10(4-1)11-5-3-6-12-14(11)16(13)9-8-15-12/h1-2,4,7,12,15H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQYYCGLQSBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C4=CC=CC=C4N3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215488
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18046-23-6
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18046-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 2
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 3
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 4
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 5
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 6
2,3,3a,4,5,6-Hexahydro-1H-pyrazino[3,2,1-jk]carbazole

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